molecular formula C9H10ClN3 B2687921 7-Hydrazinylisoquinoline hydrochloride CAS No. 2411640-14-5

7-Hydrazinylisoquinoline hydrochloride

Cat. No. B2687921
CAS RN: 2411640-14-5
M. Wt: 195.65
InChI Key: CUQLUVSURNEPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydrazinylisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClN3 and a molar mass of 195.6488 .


Synthesis Analysis

The synthesis of hydrazones, a class of compounds to which 7-Hydrazinylisoquinoline hydrochloride belongs, can be achieved by combining suitable aldehydes with four hydrazides . The methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of 7-Hydrazinylisoquinoline hydrochloride consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .

Scientific Research Applications

Antimicrobial and Antifungal Activities

One study explored the synthesis and antimicrobial efficacy of 1,4-disubstituted-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, derived from the cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one. These compounds exhibited significant antimicrobial activity against a range of pathogenic bacteria, including Mycobacterium tuberculosis, and fungi such as Candida albicans and Aspergillus niger. The compounds demonstrated good antifungal activity, highlighting the potential of 7-Hydrazinylisoquinoline derivatives in treating infectious diseases caused by these pathogens (Alagarsamy et al., 2006).

Anticancer Activities

Research into novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides, starting from 2-hydrazino-3-phenylquinoxaline, has shown promising anticancer activity. These compounds were tested in vitro against various cancer cell lines, with some exhibiting broad-spectrum activity at low micromolar concentrations. The compounds demonstrated notable efficacy against leukemia and ovarian cancer cell lines, suggesting the potential of 7-Hydrazinylisoquinoline derivatives in cancer therapy (El-Tombary & El‐Hawash, 2014).

Antiviral Activities

The same study that highlighted anticancer properties also examined the antiviral activity of these quinoxaline hydrazone derivatives against Herpes Simplex virus type-1 (HSV-1). Although the compounds showed only weak antiviral activity compared to the control, Aphidicolin, this research still underscores the potential of 7-Hydrazinylisoquinoline hydrochloride derivatives in the development of antiviral agents (El-Tombary & El‐Hawash, 2014).

Synthesis and Chemical Applications

Another aspect of 7-Hydrazinylisoquinoline hydrochloride research involves its use in chemical synthesis. The compound has been utilized as a key intermediate in the synthesis of diverse nitrogen-heteroaryl carboxamides. This showcases the compound's versatility in chemical reactions, offering structurally diverse carboxamides through copper/acid-catalyzed oxidative carbamoylation (He, Huang, & Tian, 2017).

Safety and Hazards

While specific safety and hazard information for 7-Hydrazinylisoquinoline hydrochloride is not available, hydrazine and hydrochloric acid, which are related compounds, are known to have several hazards. Hydrazine is harmful if swallowed, in contact with skin, or if inhaled, and may cause cancer . Hydrochloric acid is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 7-Hydrazinylisoquinoline hydrochloride are not available, research in the field of drug delivery systems, including those involving hydrazine derivatives, is ongoing and holds promise for the future .

properties

IUPAC Name

isoquinolin-7-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6,12H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQLUVSURNEPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydrazinylisoquinoline hydrochloride

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